

# 7-Aminoquinoline Hydrochloride chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Aminoquinoline Hydrochloride

Cat. No.: B111493

[Get Quote](#)

## An In-depth Technical Guide to 7-Aminoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Aminoquinoline Hydrochloride**, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document details its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols. Furthermore, it elucidates key signaling pathways associated with its biological activity, offering valuable insights for researchers in the field.

## Chemical Structure and IUPAC Name

**7-Aminoquinoline Hydrochloride** is the hydrochloride salt of the heterocyclic aromatic amine, 7-Aminoquinoline. The formation of the salt occurs through the protonation of a nitrogen atom by hydrochloric acid. The IUPAC name for the parent compound, 7-Aminoquinoline, is quinolin-7-amine.<sup>[1]</sup> The hydrochloride salt is systematically named quinolin-7-amine hydrochloride.

The chemical structures are depicted below:

- 7-Aminoquinoline (Free Base) Chemical structure of 7-Aminoquinoline
- **7-Aminoquinoline Hydrochloride** (A representative structure showing protonation at the quinoline nitrogen)

The image you are requesting does not exist or is no longer available.

imgur.com

(Note: The precise location of protonation can vary, with the quinoline nitrogen being a likely site.)

## Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of 7-Aminoquinoline. Data for the hydrochloride salt is limited in the public domain; therefore, properties of the free base are provided as a reference.

| Property          | Value (for 7-Aminoquinoline)                 | Reference |
|-------------------|----------------------------------------------|-----------|
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> | [1]       |
| Molecular Weight  | 144.17 g/mol                                 | [1]       |
| Appearance        | White to orange to green crystalline powder  | [2]       |
| Melting Point     | 93.5-94 °C                                   | [2]       |
| Boiling Point     | 324.3 ± 15.0 °C (Predicted)                  | [2]       |
| pKa               | 6.60 ± 0.14 (Predicted)                      | [2]       |
| CAS Number        | 580-19-8                                     | [1]       |

## Experimental Protocols

### Synthesis of 7-Aminoquinoline

A common synthetic route to 7-aminoquinoline involves the reduction of 7-nitroquinoline.

Materials:

- 7-Nitroquinoline

- Iron powder
- Ammonium chloride
- Ethanol
- Water
- Ethyl acetate
- Anhydrous magnesium sulfate
- Celite

**Procedure:**

- A mixture of 7-nitroquinoline (1 equivalent), iron powder (5 equivalents), and ammonium chloride (1 equivalent) in a 1:1 mixture of ethanol and water is prepared in a round-bottom flask.
- The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the iron salts.
- The filtrate is concentrated under reduced pressure to remove the ethanol.
- The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield crude 7-aminoquinoline.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

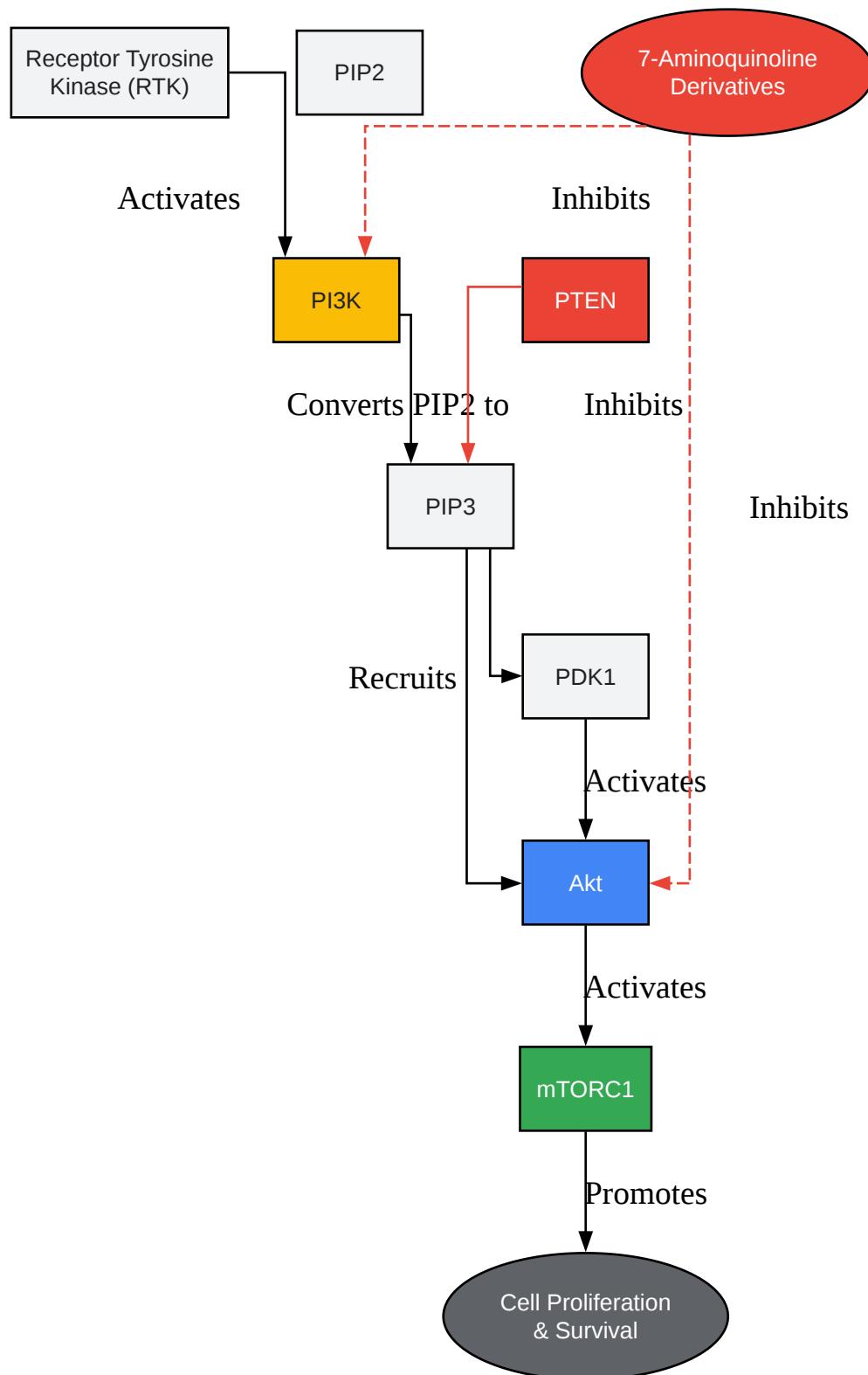
## Formation of 7-Aminoquinoline Hydrochloride

### Materials:

- 7-Aminoquinoline
- Hydrochloric acid (ethanolic or ethereal solution)
- Anhydrous diethyl ether

### Procedure:

- 7-Aminoquinoline is dissolved in a minimal amount of a suitable solvent, such as anhydrous ethanol or diethyl ether.
- A solution of hydrochloric acid in either ethanol or diethyl ether is added dropwise to the stirred solution of 7-aminoquinoline at room temperature.
- The hydrochloride salt will typically precipitate out of the solution.
- The mixture is stirred for an additional 30 minutes to ensure complete precipitation.
- The solid precipitate is collected by vacuum filtration.
- The collected solid is washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
- The purified **7-Aminoquinoline Hydrochloride** is dried under vacuum.

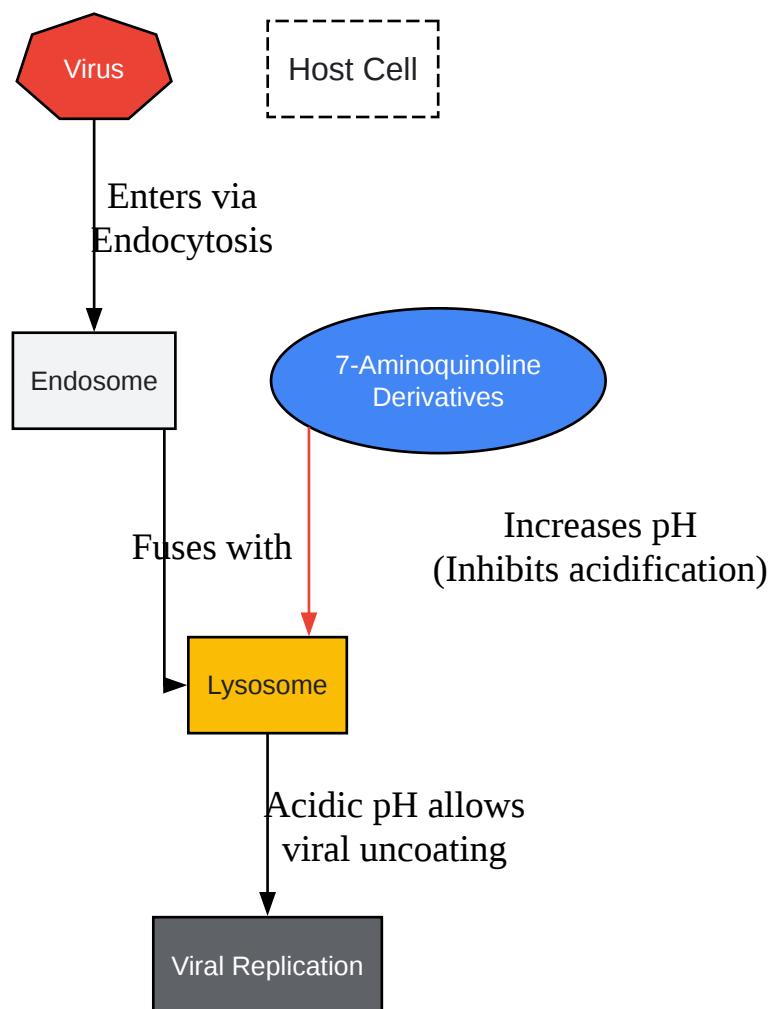

## Signaling Pathways and Biological Activity

7-Aminoquinoline and its derivatives have been investigated for a range of biological activities, including antimalarial, anticancer, and antiviral properties.<sup>[3][4]</sup> Two key mechanisms of action are highlighted below.

### Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.<sup>[5]</sup> Its overactivation is a hallmark of many cancers.

Aminoquinolines have been shown to interfere with this pathway, contributing to their anticancer effects.




[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 7-aminoquinoline derivatives.

## General Antiviral Mechanism of Aminoquinolines

Aminoquinolines, such as chloroquine and hydroxychloroquine, are known to exhibit broad-spectrum antiviral activity. Their mechanism often involves the disruption of pH-dependent steps in the viral life cycle.

[Click to download full resolution via product page](#)

Caption: Antiviral mechanism of 7-aminoquinolines via endosomal/lysosomal alkalinization.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Aminoquinoline CAS#: 580-19-8 [m.chemicalbook.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [7-Aminoquinoline Hydrochloride chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111493#7-aminoquinoline-hydrochloride-chemical-structure-and-iupac-name]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)